molecular formula C12H9N3O3S B1615181 1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one CAS No. 33389-33-2

1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one

Cat. No.: B1615181
CAS No.: 33389-33-2
M. Wt: 275.29 g/mol
InChI Key: UBXSITBCVLNRNX-UHFFFAOYSA-N
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Description

1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure substituted with a nitrothienyl group. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. A common route might include the reaction of a 2-aminobenzamide with a nitrothienyl aldehyde in the presence of a catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The quinazolinone ring can be hydrogenated.

    Substitution: The thienyl group can participate in electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinones: A class of compounds with a similar core structure.

    Nitrothienyl derivatives: Compounds with a similar substituent group.

Uniqueness

1,2-Dihydro-2-(5-nitro-2-thienyl)quinazolin-4(3H)-one is unique due to the combination of its quinazolinone core and nitrothienyl substituent, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(5-nitrothiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h1-6,11,13H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXSITBCVLNRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(S3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2020472
Record name 1,2-Dihydro-2-(5-nitro-2-thienyl) quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33389-33-2
Record name 4(3H)-Quinazolinone, 1,2-dihydro-2-(5-nitro-2-thienyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033389332
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dihydro-2-(5-nitro-2-thienyl) quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2020472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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